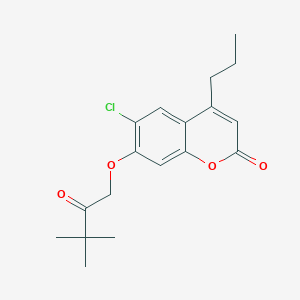
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylbenzamide: is an organic compound that belongs to the class of phthalimides These compounds are characterized by a 1,3-dioxoisoindoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylbenzamide typically involves the reaction of phthalic anhydride with 4-methylbenzamide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, and requires heating to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar starting materials and catalysts. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzamide moiety can be replaced with other groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various halogenating agents, nucleophiles.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: In biological research, it is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Industry: In the industrial sector, the compound is used in the synthesis of advanced materials, including polymers and resins.
Mechanism of Action
The mechanism by which N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylbenzamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions.
Comparison with Similar Compounds
- N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-ethoxybenzamide
- N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-phenylacetamide
- N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(isobutyrylamino)benzamide
Comparison: While these compounds share the phthalimide core structure, they differ in their substituents, which can significantly impact their chemical properties and biological activities. N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylbenzamide is unique due to the presence of the 4-methylbenzamide moiety, which may confer distinct pharmacological properties and reactivity compared to its analogs.
Properties
IUPAC Name |
N-(1,3-dioxoisoindol-2-yl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c1-10-6-8-11(9-7-10)14(19)17-18-15(20)12-4-2-3-5-13(12)16(18)21/h2-9H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCNDXLUMJNQTSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 3-[(3-methoxybenzoyl)amino]thiophene-2-carboxylate](/img/structure/B5788516.png)
![3-[(4-chlorobenzyl)thio]-5-phenyl-4H-1,2,4-triazole](/img/structure/B5788527.png)
![4-[2-(8-quinolinyl)carbonohydrazonoyl]benzoic acid](/img/structure/B5788537.png)


![2-Methoxy-6-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]phenol](/img/structure/B5788547.png)
![1-[(4-ethoxyphenyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B5788560.png)


![1-[(NAPHTHALEN-2-YL)METHYL]-4-(PYRIDINE-3-CARBONYL)PIPERAZINE](/img/structure/B5788584.png)

![2-[(cyanomethyl)thio]-7-methyl-N-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5788587.png)
![N-[4-(butanoylamino)phenyl]pyridine-3-carboxamide](/img/structure/B5788604.png)
![2-chloro-4-nitro-N-[(E)-3-phenylpropylideneamino]benzamide](/img/structure/B5788607.png)
